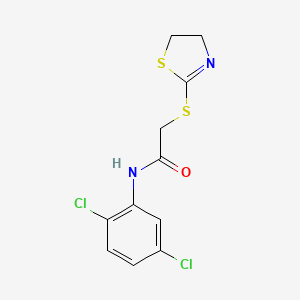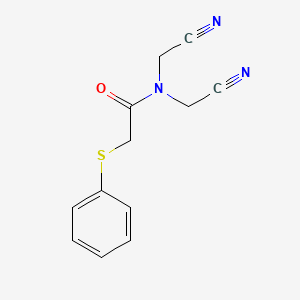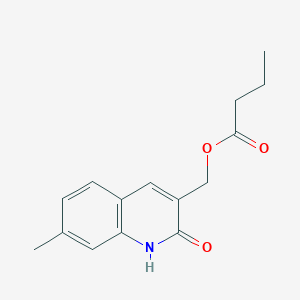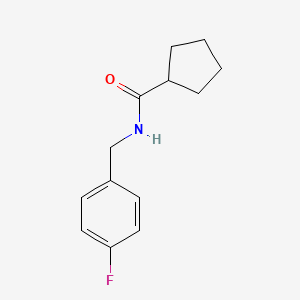![molecular formula C15H12ClN5O2 B5756811 N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as CPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as tetrazoles, which have been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to improve cardiac function and reduce myocardial injury in animal models of heart disease.
实验室实验的优点和局限性
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities and has a high degree of purity. It has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to its use. N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the optimal dose and treatment regimen for N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide in cancer patients. Another area of interest is its potential applications in the treatment of heart disease. Further studies are needed to determine the mechanisms underlying its cardioprotective effects and to evaluate its effectiveness in clinical trials. Finally, there is a need for further studies to determine the safety and toxicity of N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, particularly with long-term use.
合成方法
The synthesis of N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide involves the reaction of 2-chlorophenylacetic acid with 3-(1H-tetrazol-1-yl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with chloroacetyl chloride to yield N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. The purity of the compound can be further improved through recrystallization.
科学研究应用
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to have anti-inflammatory and analgesic effects, as well as anti-tumor activity in various cancer cell lines. It has also been found to have cardioprotective effects and may be useful in the treatment of heart disease.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c16-13-6-1-2-7-14(13)18-15(22)9-23-12-5-3-4-11(8-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBQNHQCFAQXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5756729.png)



![2-cyano-N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5756755.png)




![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)


hydrazone](/img/structure/B5756817.png)
